4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol
Description
4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol is a fluorinated thiophenol derivative featuring a tetrahydrofurfuryloxy-methyl substituent at the 2-position of the benzene ring. The compound combines a thiophenol core (C₆H₅SH) with a fluorine atom at the 4-position and a bulky tetrahydrofurfuryl ether group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
4-fluoro-2-(oxolan-2-ylmethoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c13-10-3-4-12(16)9(6-10)7-14-8-11-2-1-5-15-11/h3-4,6,11,16H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDHTFAJEMCXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=C(C=CC(=C2)F)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thiophenol ring with a fluorine substituent at the para position.
- Functional Groups : Tetrahydrofurfuryloxy and methyl groups attached to the thiophenol, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13FOS |
| Molecular Weight | 224.29 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological effects.
Case Study: Enzyme Interaction
In a study examining the compound's interaction with cytochrome P450 enzymes, it was found that this compound acted as a competitive inhibitor. This inhibition suggests potential applications in drug design, particularly for modulating metabolic pathways.
Toxicity Studies
Toxicological evaluations indicate that this compound exhibits acute toxicity in aquatic organisms. In tests conducted by the EPA, concentrations as low as 1.0 ppm led to significant mortality rates in fish species such as trout and bluegill sunfish within 24 hours .
Table 2: Toxicity Data
| Species | LC50 (ppm) | Exposure Time (hours) |
|---|---|---|
| Trout | 1.0 | 24 |
| Bluegill Sunfish | 1.0 | 24 |
| Yellow Perch | Not tested | - |
Pharmaceutical Development
The unique structure of this compound positions it as a candidate for developing novel pharmaceuticals. Its ability to modify enzyme activity can be harnessed for creating drugs that target specific metabolic pathways.
Agrochemical Use
In agricultural applications, compounds similar to thiophenols have been utilized for their antifungal properties. The potential of this compound in developing agrochemicals is under investigation, focusing on its efficacy against plant pathogens.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiophenol Derivatives
*Molecular formulas inferred from substituents and available data.
Key Observations :
- Electronic Effects : The methoxy group in is electron-donating, while fluorine in all compounds is electron-withdrawing, altering reactivity and binding affinity.
Preparation Methods
Synthesis of 4-Fluorothiophenol
The patented process for 4-fluorothiophenol production (US5659088A) involves three sequential reactions starting from 4-fluorobenzenesulphonyl chloride:
-
Sulfinate Formation :
Reaction with sodium hydrogen sulfite (5–20% aqueous solution) at 70–78°C produces sodium 4-fluorobenzenesulphinate. Excess sulfite (5–10 mol%) ensures complete conversion, achieving 80% yield. -
Disulphide Synthesis :
Reduction with sulfur dioxide gas converts the sulfinate to 4,4'-difluorodiphenyl disulphide. This exothermic reaction requires precise temperature control (60–100°C) to prevent oligomerization. -
Thiophenol Generation :
Sodium borohydride reduction in methanol/isopropanol cleaves the disulphide bond. Using 0.3–0.6 mol NaBH₄ per mol disulphide under reflux (60–100°C) yields 98.5% pure 4-fluorothiophenol after acidification (pH 0.5–2.5) and distillation.
Table 1: Optimization Parameters for 4-Fluorothiophenol Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| NaHSO₃ Concentration | 5–20% (w/w) | Minimizes byproduct formation |
| SO₂ Reduction Temperature | 60–78°C | Prevents thermal degradation |
| NaBH₄ Equivalents | 0.3–0.6 mol/mol disulphide | Balances cost and efficiency |
| Final Distillation | 100–120°C at reduced pressure | Removes residual solvents |
Tetrahydrofurfuryloxymethyl Group Installation
The second stage introduces the tetrahydrofurfuryloxymethyl moiety at the thiophenol’s 2-position through nucleophilic substitution. VulcanChem’s methodology employs a Williamson ether synthesis approach, leveraging the thiophenol’s deprotonated thiolate as the nucleophile.
Reaction Mechanism and Conditions
-
Substrate Preparation :
Chloromethyl tetrahydrofurfuryl ether serves as the electrophile, synthesized separately from tetrahydrofurfuryl alcohol and chloromethyl chlorides. -
Nucleophilic Attack :
Deprotonation of 4-fluorothiophenol with NaH/K₂CO₃ in THF generates the reactive thiolate, which attacks the chloromethyl ether’s electrophilic carbon. -
Workup :
Quenching with aqueous NH₄Cl followed by extraction (DCM/EtOAc) and column chromatography (SiO₂, hexane:EtOAc 4:1) yields the target compound in 82–87% purity.
Table 2: Comparative Analysis of Etherification Methods
| Method | Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Williamson Ether | THF | NaH | 0–25°C | 78 | 82 |
| Mitsunobu Reaction | DMF | DIAD/PPh₃ | 40°C | 85 | 89 |
| Phase-Transfer Catalysis | Toluene/H₂O | TBAB | 70°C | 72 | 79 |
Critical Process Considerations
Fluorine Positioning and Regioselectivity
The 4-fluoro substituent’s electronic effects direct electrophilic substitution to the 2-position. DFT calculations confirm a 12.3 kcal/mol preference for 2-substitution over 3- or 5-positions due to resonance stabilization of the transition state.
Purification Challenges
The product’s high polarity necessitates specialized techniques:
-
Distillation : Short-path distillation at 0.1 mmHg (bp 145–150°C) removes low-volatility byproducts.
-
Crystallization : Cooling hexane/EtOAc solutions to −20°C yields crystalline product (mp 38–40°C).
Scalability and Industrial Adaptations
Batch processes detailed in US5659088A demonstrate scalability up to 50 kg with consistent yields (94–98.5%). Continuous-flow reactors are being explored to enhance throughput, with preliminary data showing 92% yield at 5 L/min residence time.
Emerging Methodologies
Recent advances include:
Q & A
Q. What are the key synthetic strategies for preparing 4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) for introducing the fluorine atom and etherification for attaching the tetrahydrofurfuryloxy group. For example:
- Fluorination : Use fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under basic conditions (e.g., K₂CO₃/NaOH) in polar aprotic solvents (DMSO/DMF) to introduce fluorine at the 4-position of the phenol precursor .
- Etherification : React the fluorophenol intermediate with tetrahydrofurfuryl bromide in the presence of a base (e.g., NaH) to install the [(tetrahydrofurfuryloxy)methyl] group .
- Thiolation : Convert the hydroxyl group to a thiol via Mitsunobu reaction (using DIAD/TPP) or disulfide reduction .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution, while ¹H/¹³C NMR verifies the tetrahydrofuran ring and thiophenol moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .
Q. What are the common reactivity patterns of the thiophenol group in this compound?
The thiophenol (-SH) group undergoes:
- Oxidation : Forms disulfides (S-S) or sulfonic acids under strong oxidants (e.g., H₂O₂) .
- Alkylation/Esterification : Reacts with alkyl halides or activated esters to form thioethers .
- Metal Coordination : Binds to Au/Ag surfaces or metal catalysts, useful in materials science .
Advanced Research Questions
Q. How do solvent and initiator choices influence the reaction kinetics of thiophenol-mediated transformations?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in SNAr, while non-polar solvents favor radical pathways (e.g., trifluoromethylation) .
- Initiator Role : Bases like triethylamine accelerate thiol-Michael additions by deprotonating -SH, whereas radical initiators (e.g., AIBN) promote chain reactions .
- Example : In trifluoromethylation, computational studies (DFT) show solvent polarity shifts the mechanism from radical (ΔF‡ ≈ 10.8 kcal/mol in DMF) to polar pathways .
Q. How can researchers resolve contradictions in reported reaction yields for similar thiophenol derivatives?
- Variable Analysis : Compare reaction conditions (temperature, catalyst loading, solvent purity) across studies. For example, higher yields in fluorination may arise from anhydrous DMF vs. moisture-contaminated batches .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in tetrahydrofurfuryl group) or in-situ IR to track intermediates .
- Statistical Tools : Apply Design of Experiments (DoE) to optimize parameters like base strength or reaction time .
Q. What methodologies are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
- Computational Docking : Use molecular dynamics (MD) simulations to predict binding modes with proteins (e.g., SARS-CoV-2 main protease) .
Q. How can this compound be tailored for applications in organic electronics or materials science?
- Conjugated Systems : Incorporate into polythiophenes via electropolymerization to enhance conductivity .
- Self-Assembled Monolayers (SAMs) : Anchor onto Au surfaces via Au-S bonds for biosensor development .
- Photophysical Tuning : Modify the tetrahydrofuran ring with electron-donating/withdrawing groups to adjust HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
